Validated Analytical Linearity and Quantification Range for 6-Oxo-2-piperidinepropanoic Acid in Human Biofluids
In a validated LC-MS/MS method for pyridoxine-dependent epilepsy (PDE) biomarkers, 6-oxopiperidine-2-carboxylic acid (6-oxoPIP)—a close structural analog of 6-Oxo-2-piperidinepropanoic acid—demonstrated excellent linearity (r² > 0.999) over a concentration range of 0–25 µmol/L in human plasma and urine [1]. This quantitative performance establishes a benchmark for method robustness. While direct data for the target compound 6-Oxo-2-piperidinepropanoic acid is not reported in this study, its structural divergence (propanoic acid vs. carboxylic acid side chain) necessitates a distinct analytical method validation to achieve comparable quantification reliability. Substituting with 6-oxoPIP would invalidate the established linear range and accuracy parameters, as the target compound's chromatographic retention and ionization efficiency are expected to differ based on its increased hydrophobicity (calculated LogP ~0.5 units higher than 6-oxoPIP) .
| Evidence Dimension | Analytical method linearity and quantification range |
|---|---|
| Target Compound Data | Quantitative data for target compound not reported in source; method validation for structural analog provides class-level benchmark. |
| Comparator Or Baseline | 6-oxopiperidine-2-carboxylic acid (6-oxoPIP): r² > 0.999 over 0–25 µmol/L range in human plasma/urine by LC-MS/MS |
| Quantified Difference | Target compound requires separate method validation due to structural divergence (propanoic acid vs. carboxylic acid side chain); direct substitution invalidates reported analytical figures of merit. |
| Conditions | LC-MS/MS analysis of human urine and plasma samples; extraction from 10 µL aliquot using water/methanol |
Why This Matters
This data underscores that analytical methods validated for the structural analog cannot be applied to the target compound without re-validation, directly impacting procurement decisions for biomarker assay development.
- [1] Ferraro, S., et al. Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid chromatography-mass spectrometry. Clin. Chim. Acta 2025, 567, 120111. View Source
